Pyridazine-3-sulfonyl chloride
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Overview
Description
Pyridazine-3-sulfonyl chloride is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material sciences. Pyridazine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the diazotization of 3-aminopyridine followed by sulfonyl chlorination. The process typically includes the following steps:
Diazotization: 3-aminopyridine is treated with nitrous acid to form a diazonium salt.
Sulfonyl Chlorination: The diazonium salt is then reacted with a sulfonyl chloride reagent, such as thionyl chloride, to yield this compound
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes using microchannel reactors. This method enhances reaction efficiency and safety by allowing precise control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its derivatives can undergo such transformations depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Scientific Research Applications
Pyridazine-3-sulfonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemicals: Pyridazine derivatives are used in the development of herbicides and pesticides due to their potent biological activities.
Material Sciences: The compound is utilized in the synthesis of advanced materials, such as polymers and dyes, owing to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of pyridazine-3-sulfonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The specific molecular targets and pathways involved depend on the nature of the substituents on the pyridazine ring and the biological context .
Comparison with Similar Compounds
- Pyridazine-3-sulfonic acid
- Pyridazine-3-sulfonyl amide
- Pyridazine-4-sulfonyl chloride
Comparison: Pyridazine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to pyridazine-3-sulfonic acid and pyridazine-3-sulfonyl amide, the sulfonyl chloride derivative is more reactive, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
pyridazine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSLJJMXLXDSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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